Dimethylazanium;nitrate

描述

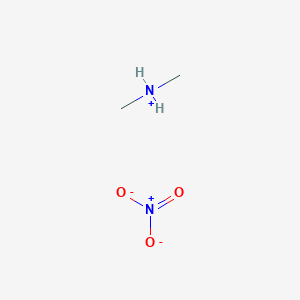

Dimethylazanium nitrate refers to a class of quaternary ammonium salts comprising a dimethylazanium cation paired with a nitrate anion (NO₃⁻). The general structure of the dimethylazanium cation is [(CH₃)₂NH₂]⁺, though derivatives often feature additional substituents, such as aromatic or heterocyclic groups, which influence their chemical and physical properties. For example, [(5-Bromo-1H-indol-3-yl)methyl]dimethylazanium nitrate (Fig. 1) demonstrates a complex cation with a bromo-indole moiety, forming a hydrogen-bonded crystalline structure that stabilizes the compound .

属性

分子式 |

C2H8N2O3 |

|---|---|

分子量 |

108.10 g/mol |

IUPAC 名称 |

dimethylazanium;nitrate |

InChI |

InChI=1S/C2H7N.NO3/c1-3-2;2-1(3)4/h3H,1-2H3;/q;-1/p+1 |

InChI 键 |

PNPNMXIOVGWFOM-UHFFFAOYSA-O |

规范 SMILES |

C[NH2+]C.[N+](=O)([O-])[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Dimethylazanium;nitrate can be synthesized through the reaction of dimethylamine with nitric acid. The reaction typically involves the following steps:

Reaction: Dimethylamine is reacted with concentrated nitric acid.

Neutralization: The resulting solution is neutralized to form the dimethylammonium nitrate salt.

Crystallization: The salt is then crystallized from the solution.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Continuous Reaction: A continuous flow of dimethylamine and nitric acid is maintained to ensure a steady production rate.

Purification: The product is purified through crystallization and filtration to remove any impurities.

Drying: The final product is dried to obtain the pure this compound crystals.

化学反应分析

Types of Reactions

Dimethylazanium;nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitrogen oxides.

Reduction: Under certain conditions, it can be reduced to form dimethylamine and other nitrogen-containing compounds.

Substitution: It can participate in substitution reactions where the nitrate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed to replace the nitrate group.

Major Products Formed

Oxidation: Nitrogen oxides such as NO₂ and NO.

Reduction: Dimethylamine and other amines.

Substitution: Compounds with different functional groups replacing the nitrate.

科学研究应用

Dimethylazanium;nitrate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrogen-containing compounds.

Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of explosives and propellants due to its energetic properties.

作用机制

The mechanism of action of dimethylazanium;nitrate involves its interaction with various molecular targets. In biological systems, it can act as a source of nitrate ions, which can participate in various biochemical pathways. The nitrate ions can be reduced to nitric oxide, a signaling molecule involved in vasodilation and other physiological processes.

相似化合物的比较

Key Properties :

- Synthesis: Typically synthesized via alkylation of amines or cyclization reactions using coupling agents like HATU ([dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)-methylidene]-dimethylazanium hexafluorophosphate) .

- Applications : Used in algal inhibition studies due to bioactive indole derivatives and in crystallography for analyzing supramolecular interactions .

- Safety: Limited explicit data, but related azanium compounds (e.g., tetramethylazanium oxido nitrite) require precautions due to toxicity .

Comparison with Similar Compounds

Ammonium Nitrate (NH₄NO₃)

Structural Differences :

- Cation : Ammonium (NH₄⁺) vs. dimethylazanium [(CH₃)₂NH₂]⁺. The latter’s organic substituents increase hydrophobicity.

- Anion: Shared nitrate (NO₃⁻).

Property Comparison :

Key Insight: The organic cation in dimethylazanium nitrate reduces hygroscopicity compared to NH₄NO₃, making it less prone to accidental combustion but limits large-scale industrial use.

Dimethylazanium Chloride (Methylene Blue)

Structural Differences :

- Anion: Chloride (Cl⁻) vs. nitrate (NO₃⁻).

- Cation: Methylene blue features a phenothiazinium core: [(7-dimethylamino)phenothiazin-3-ylidene]dimethylazanium⁺ .

Property Comparison :

Key Insight : The nitrate anion’s weaker coordination compared to chloride may reduce ionic strength, affecting solubility and interaction with biological targets.

SM21 (Dimethylazanium Perchlorate)

Structural Differences :

Property Comparison :

| Property | Dimethylazanium Nitrate | SM21 (ClO₄⁻) |

|---|---|---|

| Reactivity | Moderate | High (ClO₄⁻ is a strong oxidizer) |

| Applications | Research | Antifungal agent |

| Toxicity | Unknown | Nephrotoxic |

Key Insight: The choice of anion significantly impacts reactivity and safety.

Basic Violet 3 (Dimethylazanium Chloride Derivative)

Structural Differences :

- Cation: Aromatic bis-dimethylamino structure: [4-[bis(4-(dimethylamino)phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]dimethylazanium⁺ .

- Anion : Chloride (Cl⁻).

Property Comparison :

| Property | Dimethylazanium Nitrate | Basic Violet 3 (Cl⁻) |

|---|---|---|

| Applications | Scientific research | Textile dyeing |

| Stability | Thermally stable | Lightfast, heat-resistant |

| Hazards | Limited data | Suspected carcinogen |

Key Insight : Extended conjugation in the cation enhances stability and optical properties, making Basic Violet 3 suitable for industrial dyeing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。